12-Hydroxy-12-methyltridecanal is a branched-chain aldehyde characterized by its unique structure and properties. This compound is part of a group of long-chain fatty aldehydes that have garnered attention due to their potential applications in various fields, including flavoring, fragrance, and biochemistry. The compound is particularly noted for its occurrence in certain microorganisms and its role in the aroma profile of cooked beef.
12-Hydroxy-12-methyltridecanal can be derived from biological sources, particularly through the oxidation of unsaturated fatty acids. It is classified under the category of aldehydes, specifically long-chain fatty aldehydes, which are significant in both natural and synthetic contexts. The compound is related to 12-methyltridecanal, an important odorant found in stewed beef, indicating its relevance in food chemistry and sensory analysis .
The synthesis of 12-hydroxy-12-methyltridecanal typically involves several steps, often starting from fatty acids or their derivatives. One notable method includes:
The synthesis often requires specific reaction conditions, including temperature control and the use of catalysts. For example, a two-step reaction involving lithium aluminum hydride for reduction followed by oxidation with reagents like sodium hypochlorite has been documented .
The molecular structure of 12-hydroxy-12-methyltridecanal includes a long carbon chain with a hydroxyl group at the 12th carbon position. Its chemical formula can be represented as . The presence of the hydroxyl group contributes to its physical and chemical properties.
Key structural data include:
12-Hydroxy-12-methyltridecanal can participate in various chemical reactions typical of aldehydes, including:
The reactions often require specific catalysts or conditions; for instance, oxidation may involve using oxidizing agents like potassium permanganate or chromium trioxide .
The mechanism by which 12-hydroxy-12-methyltridecanal exerts its effects, particularly in sensory applications, involves its interaction with olfactory receptors. The compound's unique structure allows it to bind selectively to these receptors, triggering specific sensory responses that contribute to flavor and aroma profiles in food products.
Relevant analyses indicate that 12-hydroxy-12-methyltridecanal's stability can be affected by light and temperature, necessitating careful storage conditions .
12-Hydroxy-12-methyltridecanal has several applications:
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